![molecular formula C20H15N3O B3059361 Benzamide, N-[4-(1H-benzimidazol-2-yl)phenyl]- CAS No. 98806-50-9](/img/structure/B3059361.png)
Benzamide, N-[4-(1H-benzimidazol-2-yl)phenyl]-
Overview
Description
Benzamide, N-[4-(1H-benzimidazol-2-yl)phenyl]- is a compound that features a benzimidazole moiety attached to a benzamide structure. Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, anticancer, and antihypertensive properties . This compound is of significant interest in medicinal chemistry and various scientific research fields due to its potential therapeutic applications.
Mechanism of Action
Target of Action
The primary target of Benzamide, N-[4-(1H-benzimidazol-2-yl)phenyl]- is human glucokinase (GK) . Glucokinase is a cytosolic enzyme primarily expressed in pancreatic β-cells and liver hepatocytes . It plays a crucial role in the regulation of carbohydrate metabolism and glucose homeostasis .
Mode of Action
Benzamide, N-[4-(1H-benzimidazol-2-yl)phenyl]- acts as an allosteric activator of human glucokinase . It binds to the allosteric site of the glucokinase protein, leading to a conformational change that enhances the enzyme’s catalytic action . This interaction results in an increase in the transformation of glucose to glucose-6-phosphate .
Biochemical Pathways
The activation of glucokinase by Benzamide, N-[4-(1H-benzimidazol-2-yl)phenyl]- affects the glycolysis pathway . By increasing the conversion of glucose to glucose-6-phosphate, it promotes the utilization of glucose and thus, helps in maintaining glucose homeostasis .
Result of Action
The activation of glucokinase by Benzamide, N-[4-(1H-benzimidazol-2-yl)phenyl]- leads to significant hypoglycemic effects . It has shown potential for the therapy of type-2 diabetes (T2D) in both animal and human models .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-[4-(1H-benzimidazol-2-yl)phenyl]- typically involves the condensation of 1,2-phenylenediamine with aldehydes, followed by further functionalization . One common method involves reacting 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde in DMSO to obtain 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde. This intermediate is then reacted with thiosemicarbazide in ethanol at reflux temperature to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-[4-(1H-benzimidazol-2-yl)phenyl]- undergoes various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the benzimidazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while substitution reactions can introduce various functional groups onto the benzene ring .
Scientific Research Applications
Benzamide, N-[4-(1H-benzimidazol-2-yl)phenyl]- has numerous scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for potential anticancer and antihypertensive activities.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound, known for its broad spectrum of biological activities.
N-benzimidazol-2yl benzamide: Similar in structure but with different substituents, affecting its biological activity.
2-(aryl)-6-morpholin-4-yl-1H-benzimidazole: Another derivative with distinct pharmacological properties.
Uniqueness
Benzamide, N-[4-(1H-benzimidazol-2-yl)phenyl]- is unique due to its specific substitution pattern, which imparts unique biological activities and chemical reactivity. Its ability to act as an allosteric activator of glucokinase sets it apart from other benzimidazole derivatives .
Properties
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O/c24-20(15-6-2-1-3-7-15)21-16-12-10-14(11-13-16)19-22-17-8-4-5-9-18(17)23-19/h1-13H,(H,21,24)(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBQLHSPREUMECT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10351454 | |
Record name | Benzamide, N-[4-(1H-benzimidazol-2-yl)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10351454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98806-50-9 | |
Record name | Benzamide, N-[4-(1H-benzimidazol-2-yl)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10351454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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